Selenohomocystine

Description

Contextualization within Organoselenium Biochemistry

The field of organoselenium biochemistry investigates the metabolic pathways, functions, and properties of selenium-containing organic molecules. Selenohomocystine is a key metabolite in the trans-selenation pathway, which parallels the trans-sulfuration pathway of methionine metabolism. annualreviews.org Dietary selenium, primarily in the form of selenomethionine (B1662878), is metabolized to produce this compound. ebi.ac.uk

This compound serves as a direct precursor for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid that is co-translationally incorporated into selenoproteins. mdpi.com In mammalian systems, the synthesis of selenocysteine from this compound is a two-step enzymatic process catalyzed by cystathionine (B15957) beta-synthase and cystathionine gamma-lyase, both of which require pyridoxal (B1214274) phosphate (B84403) as a cofactor. ebi.ac.uk First, this compound reacts with serine, catalyzed by cystathionine beta-synthase, to form selenocystathionine (B1218740). ebi.ac.uk Subsequently, cystathionine gamma-lyase acts on selenocystathionine to produce selenocysteine. ebi.ac.uk The replacement of sulfur with selenium in homocysteine to form this compound results in distinct biochemical behaviors, including different redox potentials and reaction kinetics, which are fundamental to its specific roles in selenium metabolism. ontosight.ai

| Property | Information | Reference |

|---|---|---|

| Chemical Formula | C₄H₉NO₂Se | ontosight.ai |

| Average Molecular Weight | 182.092 Da | |

| Monoisotopic Molecular Weight | 182.979851 Da | |

| Common Name | Selenohomocysteine | |

| Classification | L-alpha-amino acid, Organoselenium compound | |

| Key Metabolic Role | Precursor of selenocysteine |

Significance in Advanced Chemical Biology and Metabolism Studies

The study of this compound is critical for understanding the broader implications of selenium in biological systems. Its metabolic fate is a key determinant in whether selenium follows a path toward incorporation into essential selenoproteins or enters a detoxification pathway. ontosight.aiannualreviews.org Advanced research has demonstrated that this compound can be efficiently recycled back to selenomethionine by methionine synthases, a pathway that mirrors the conversion of homocysteine to methionine. ebi.ac.uk This recycling mechanism highlights the cell's ability to conserve this important selenium compound. ebi.ac.uk

In the realm of chemical biology, derivatives of this compound are being utilized as powerful research tools. For instance, Se-allyl-L-selenohomocysteine serves as a metabolic labeling agent in a technique known as m6A-label-seq. researchgate.net This method allows for the transcriptome-wide detection of mRNA N⁶-methyladenosine (m⁶A) modifications at single-base resolution, providing insights into gene expression regulation. researchgate.net

Furthermore, investigations into the redox chemistry of related compounds, such as the synthesis and characterization of Se-adenosylselenohomocysteine selenoxide (SeAHO), underscore the antioxidant potential and reactivity of organoselenium compounds. researchgate.nettandfonline.com SeAHO has been shown to readily oxidize critical cellular thiols like glutathione, pointing to the dynamic role of selenium metabolites in cellular redox homeostasis. researchgate.net The detection and quantification of this compound and other selenometabolites in biological samples rely on sophisticated analytical techniques, most notably high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which enables precise speciation analysis. rsc.orgresearchgate.net

| Finding | Enzymes/Compounds Involved | Significance | Reference |

|---|---|---|---|

| Synthesis of Selenocysteine | Cystathionine beta-synthase, Cystathionine gamma-lyase, Serine | Demonstrates the pathway for producing the essential amino acid selenocysteine from this compound. | ebi.ac.uk |

| Recycling to Selenomethionine | Methionine synthases | Shows an efficient metabolic loop for conserving selenomethionine in mammals. | ebi.ac.uk |

| Inhibition of Lysyl Oxidase | Selenohomocysteine (lactone form) | Suggests a potential link to connective tissue defects observed in homocystinuria. | |

| Use in Metabolic Labeling | Se-allyl-L-selenohomocysteine | Enables advanced study of RNA modifications (m⁶A-label-seq). | researchgate.net |

| Beta-replacement Reaction Donor | L-Selenohomocysteine | Can serve as a substituent donor to yield selenocystathionine. | ebi.ac.uk |

Properties

CAS No. |

7776-33-2 |

|---|---|

Molecular Formula |

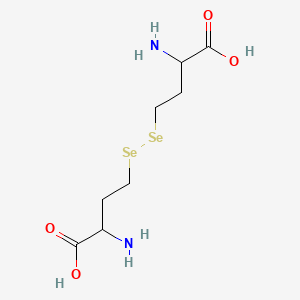

C8H16N2O4Se2 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

2-amino-4-[(3-amino-3-carboxypropyl)diselanyl]butanoic acid |

InChI |

InChI=1S/C8H16N2O4Se2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |

InChI Key |

NBQXBIDZPLKFHR-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Se][Se]CCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Selenohomocystine

Enzymatic Synthesis Approaches to Selenohomocystine

Enzymatic methods offer the advantage of producing optically active L-selenohomocystine with high specificity, often under mild reaction conditions.

O-Acetylhomoserine Sulfhydrylase-Mediated this compound Production

A prominent enzymatic method for synthesizing L-selenohomocystine involves the use of O-acetylhomoserine sulfhydrylase. Current time information in Bangalore, IN.tandfonline.comtandfonline.comoup.com Research has demonstrated that a partially purified enzyme from baker's yeast can effectively catalyze the synthesis of L-selenohomocystine. Current time information in Bangalore, IN.tandfonline.comtandfonline.comoup.com The reaction proceeds via a β-replacement mechanism, utilizing O-acetyl-L-homoserine (OAH) as the substrate and sodium diselenide (Na₂Se₂) as the selenium donor. Current time information in Bangalore, IN.tandfonline.comtandfonline.comoup.com

The enzyme facilitates the substitution of the acetyl group in OAH with a selenyl group from Na₂Se₂, leading to the formation of selenohomocysteine, which then readily oxidizes to the stable diselenide, this compound. While Na₂Se₂ is an effective selenium donor, it is less efficient than the physiological substrate, sodium hydrosulfide (B80085) (NaHS), and can inhibit the enzyme at high concentrations. Current time information in Bangalore, IN.tandfonline.comtandfonline.comoup.com To circumvent this inhibition and improve the reaction yield, a strategy of adding Na₂Se₂ to the reaction mixture in limited amounts over time has been successfully employed. tandfonline.com This approach has been shown to achieve yields of 50% to 60%. Current time information in Bangalore, IN.tandfonline.comtandfonline.comoup.com

The optimal pH for this enzymatic reaction is around 8.0; however, to prevent the non-enzymatic conversion of OAH to N-acetylhomoserine at alkaline pH, the reaction is typically conducted at a pH range of 7.2 to 7.5. tandfonline.com

Other Enzyme Systems in this compound Synthesis

While O-acetylhomoserine sulfhydrylase provides a direct route to this compound, other enzyme systems are involved in its metabolism and can be considered in its synthesis. In mammalian systems, particularly the liver, the enzymes cystathionine (B15957) β-synthase and cystathionine γ-lyase play roles in the interconversion of selenoamino acids. ebi.ac.uk These enzymes are part of the trans-sulfuration pathway and can metabolize selenomethionine (B1662878) to selenohomocysteine. mdpi.com

Specifically, selenohomocysteine can be converted to selenocystathionine (B1218740) in the presence of serine, a reaction catalyzed by cystathionine β-synthase. ebi.ac.uk Subsequently, cystathionine γ-lyase can act on selenocystathionine to produce selenocysteine (B57510). ebi.ac.uk Although this pathway describes the breakdown of selenohomocysteine, the reversibility of these enzymatic reactions under specific conditions could potentially be exploited for its synthesis. Methionine synthases are also capable of converting L-selenohomocysteine to L-selenomethionine, highlighting another enzymatic pathway connected to this compound metabolism. nih.gov

Chemical Synthesis Strategies for this compound

Chemical synthesis offers versatility and the potential for large-scale production of this compound. These methods often involve either the reduction of a precursor or nucleophilic substitution reactions.

Reduction-Based Routes for this compound (e.g., from Selenomethionine)

A straightforward chemical method for preparing L-selenohomocysteine, the precursor to this compound, involves the reduction of L-selenomethionine. ebi.ac.uknih.govresearchgate.net This one-step synthesis is typically achieved using sodium in liquid ammonia (B1221849). ebi.ac.uknih.gov The reaction cleaves the methyl group from the selenium atom in selenomethionine, generating the corresponding selenol, L-selenohomocysteine. This product can then be oxidized to form the more stable diselenide, L-selenohomocystine. While effective, this method uses reactive metals under harsh conditions. acs.orgacs.org

An alternative reduction approach involves the use of sodium borohydride (B1222165) (NaBH₄) to reduce this compound itself to the selenide (B1212193) anion, which can then be used in further reactions. acs.org

Nucleophilic Substitution and Derivatization for this compound (e.g., from Halogenated Precursors)

Nucleophilic substitution provides a powerful strategy for constructing the carbon-selenium bond in this compound. A common approach utilizes a halogenated precursor, such as α-amino-4-bromobutanoic acid. acs.orgacs.org In this method, the bromine atom serves as a good leaving group, which is displaced by a selenium nucleophile.

The selenium nucleophile is typically generated in situ. For instance, elemental selenium powder can be reduced with sodium borohydride (NaBH₄) to form sodium diselenide (Na₂Se₂). acs.orgacs.org This diselenide then reacts with the halogenated amino acid precursor to yield this compound. This particular reaction has been reported to achieve a high yield of 84%. acs.orgacs.org The general mechanism involves the attack of the selenium nucleophile on the carbon atom bearing the halogen, leading to the formation of the diselenide bond and displacement of the halide ion. chemguide.co.uk

Methodological Advancements and Yield Optimization in this compound Preparation

In the realm of chemical synthesis, advancements focus on developing milder reaction conditions and improving purification methods. For example, moving away from harsh reagents like sodium in liquid ammonia to more manageable reducing agents like sodium borohydride represents a significant improvement in process safety and feasibility. acs.orgacs.org The development of efficient purification protocols, such as solid-phase extraction using resins like Dowex 50WX4, has also been instrumental in obtaining high-purity this compound. acs.orgacs.org The optimization of chemical reactions often involves systematically adjusting parameters like solvent, catalyst, temperature, and reaction time to maximize yield. nih.gov Modern approaches like Bayesian optimization and the use of automated flow reactors are being increasingly applied to streamline this process for complex chemical syntheses. nih.gov3ds.com

Below is a comparative summary of different preparation methods for this compound:

| Method | Precursors | Key Reagents/Enzymes | Reported Yield | Advantages | Disadvantages |

| Enzymatic Synthesis | O-Acetyl-L-homoserine, Sodium Diselenide | O-Acetylhomoserine Sulfhydrylase | 50-60% tandfonline.com | Optically specific, Mild conditions | Enzyme inhibition by substrate |

| Reduction-Based Chemical Synthesis | L-Selenomethionine | Sodium in Liquid Ammonia | Not specified, but described as convenient nih.gov | One-step process | Harsh reaction conditions |

| Nucleophilic Substitution | α-Amino-4-bromobutanoic acid, Selenium powder | Sodium Borohydride | 84% acs.orgacs.org | High yield, Avoids very harsh reagents | Requires halogenated precursor |

Metabolic Pathways and Biotransformations Involving Selenohomocystine

Selenohomocystine as a Central Intermediate in Selenocysteine (B57510) Biosynthesis (Trans-selenation Pathway)

This compound is a key player in the trans-selenation pathway, a metabolic route analogous to the trans-sulfuration pathway, which ultimately leads to the synthesis of selenocysteine. mdpi.com This pathway is a critical mechanism for incorporating dietary selenium into functional selenoproteins.

Conversion from Selenomethionine (B1662878) to this compound

The journey from selenomethionine to this compound involves a series of enzymatic steps. Initially, selenomethionine is converted to S-adenosyl-selenomethionine. This is followed by the action of specific methyltransferases, which transform it into S-adenosyl-selenohomocysteine. google.com Subsequently, the enzyme S-adenosyl-L-homocysteine hydrolase catalyzes the release of selenohomocysteine. researchgate.net This conversion is a pivotal part of the methionine cycle and the trans-selenation pathway. mdpi.com

This compound as a Precursor to Selenocysteine

This compound serves as a direct precursor to selenocysteine. umaryland.edu The synthesis of selenocysteine from selenohomocysteine is a multi-step process. First, selenohomocysteine reacts with serine in a reaction catalyzed by cystathionine (B15957) β-synthase to form selenocystathionine (B1218740). ebi.ac.uknih.gov Selenocystathionine is then cleaved by cystathionine γ-lyase in an α,γ-elimination reaction to produce selenocysteine, alongside α-ketobutyrate and ammonia (B1221849). ebi.ac.uknih.gov This enzymatic conversion underscores the importance of selenohomocysteine in the production of the 21st proteinogenic amino acid, selenocysteine.

Enzymatic Systems Facilitating this compound Transformations (e.g., Cystathionine Beta-Synthase, Methionine Synthases)

Several key enzymatic systems are responsible for the metabolic transformations of this compound.

Cystathionine Beta-Synthase (CBS): This pyridoxal (B1214274) phosphate-dependent enzyme is crucial in the trans-selenation pathway. nih.gov It catalyzes the condensation of selenohomocysteine and serine to form selenocystathionine. ebi.ac.uknih.gov This reaction is a fundamental step in converting selenohomocysteine into selenocysteine. nih.gov The efficiency of this reaction with selenohomocysteine is significant, occurring at a rate that is 69% of that observed with its sulfur analog, homocysteine. ebi.ac.uknih.gov

Cystathionine Gamma-Lyase (CGL): Following the action of CBS, CGL acts on the newly formed selenocystathionine. It catalyzes the cleavage of selenocystathionine to yield selenocysteine. nih.gov This reaction proceeds at a rate approximately three times higher than the corresponding reaction with cystathionine. ebi.ac.uknih.gov

Methionine Synthases: These enzymes are responsible for the remethylation of homocysteine to methionine and, analogously, selenohomocysteine to selenomethionine. mdpi.comnih.gov This process allows for the recycling of selenohomocysteine back to selenomethionine, ensuring an efficient utilization of selenium within the cell. nih.govresearchgate.net Both cobalamin-dependent and cobalamin-independent forms of methionine synthase can catalyze this reaction. mdpi.com Studies have shown that methionine synthases convert selenohomocysteine to selenomethionine at rates comparable to the conversion of homocysteine to methionine. nih.govresearchgate.net

This compound in Microbial Selenium Cycling and Metabolism

Microorganisms play a vital role in the global selenium cycle, and this compound is an important intermediate in their metabolic pathways. nih.gov

Biosynthetic Routes and Incorporation Mechanisms in Yeast (e.g., Saccharomyces boulardii)

Yeasts such as Saccharomyces boulardii can biosynthesize organoselenium compounds from inorganic selenium. researchgate.netbiointerfaceresearch.com In these yeasts, selenohomocysteine is a central molecule in the synthesis of both selenomethionine and selenocysteine. biointerfaceresearch.com Hydrogen selenide (B1212193) is transferred to O-acetylhomoserine to form selenohomocysteine. biointerfaceresearch.com This selenohomocysteine can then be methylated by a cobalamin-independent methionine synthase to form selenomethionine. biointerfaceresearch.com

Alternatively, selenohomocysteine can be converted to selenocystathionine by cystathionine β-synthase, which is a step towards the synthesis of selenocysteine. biointerfaceresearch.com Research has identified several oxidized forms of selenium compounds in selenium-enriched yeast, including this compound, highlighting its presence and role in yeast selenium metabolism. ebi.ac.uk

This compound in Plant Selenium Metabolism

Pathways of this compound Formation and Subsequent Metabolism in Plants

The biosynthesis of selenohomocysteine in plants is intricately linked with the metabolic pathways of sulfur-containing amino acids, leveraging the existing enzymatic machinery. nih.gov The journey begins with the formation of selenocysteine (SeCys), which serves as the primary precursor. The synthesis of selenohomocysteine from selenocysteine is a multi-step process that primarily occurs within the chloroplasts. nih.govmdpi.com

The formation pathway involves the following key enzymatic reactions:

Formation of Selenocystathionine: Selenocysteine interacts with a molecule of O-phosphohomoserine (in some pathways) or homoserine (in others), a reaction catalyzed by the enzyme cystathionine γ-synthase (CγS). mdpi.commdpi.commdpi.com This condensation reaction yields the intermediate compound, selenocystathionine. mdpi.comresearchgate.net

Cleavage to Selenohomocysteine: The newly formed selenocystathionine is then cleaved by the enzyme cystathionine β-lyase (CβL). nih.govmdpi.commdpi.com This enzymatic cleavage breaks the bond between selenium and the cysteine-derived portion of the molecule, releasing selenohomocysteine, pyruvate, and ammonia. researchgate.netencyclopedia.pub

Once formed, selenohomocysteine is primarily a metabolic intermediate on the path to producing another significant selenoamino acid, selenomethionine (SeMet). nih.gov

Conversion to Selenomethionine: The final step in this pathway is the methylation of selenohomocysteine. The enzyme methionine synthase (MetH) catalyzes the transfer of a methyl group, typically from 5-methyltetrahydrofolate, to the selenium atom of selenohomocysteine. mdpi.comencyclopedia.pub This reaction produces selenomethionine. nih.gov While most of the selenium metabolic pathway up to this point occurs in the chloroplasts, the exact location of selenomethionine synthesis is less clear, as methionine synthase isoforms have been found in both the chloroplasts and the cytosol in model plants like Arabidopsis thaliana. nih.gov

The subsequent metabolism of selenomethionine can lead to the production of volatile selenium compounds. Selenomethionine can be methylated by S-adenosyl-L-Methionine:L-Methionine S-methyltransferase (MMT) to form Se-methyl selenomethionine (SeMM). nih.gov This compound can then be converted into the volatile compound dimethylselenide (DMSe), which is released into the atmosphere. nih.govnih.gov

Key Enzymes in this compound Metabolism in Plants

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | References |

|---|---|---|---|---|---|

| Cystathionine γ-synthase | CγS | Catalyzes the formation of selenocystathionine. | Selenocysteine, O-phosphohomoserine | Selenocystathionine | mdpi.commdpi.commdpi.com |

| Cystathionine β-lyase | CβL | Cleaves selenocystathionine to form selenohomocysteine. | Selenocystathionine | Selenohomocysteine, Pyruvate, Ammonia | nih.govmdpi.commdpi.com |

| Methionine Synthase | MetH | Catalyzes the methylation of selenohomocysteine to form selenomethionine. | Selenohomocysteine, 5-methyltetrahydrofolate | Selenomethionine | nih.govmdpi.comencyclopedia.pub |

Interplay with Selenium Accumulation and Methylation Processes in Plant Systems

The metabolic fate of selenohomocysteine is a critical aspect of how different plant species manage selenium. Plants can be broadly categorized as non-accumulators, secondary accumulators, and hyperaccumulators, based on the amount of selenium they can store in their tissues without showing signs of toxicity. nih.gov The ability to tolerate high concentrations of selenium is often linked to the plant's capacity to divert selenium away from the synthesis of protein-associated selenoamino acids like selenocysteine and selenomethionine, which can lead to non-functional proteins and toxicity. oup.comoup.com

In non-accumulator plants, the pathway proceeding from selenocysteine through selenohomocysteine to selenomethionine is a major route of selenium assimilation. nih.gov However, the incorporation of selenomethionine into proteins in place of methionine can be toxic. encyclopedia.pub Therefore, managing the flow through this pathway is crucial for selenium tolerance.

Selenium hyperaccumulator plants, such as certain species of Astragalus and Stanleya, have evolved sophisticated mechanisms to detoxify selenium. nih.gov A key strategy is the methylation of organic seleno-compounds, which is considered a primary defense mechanism against selenium toxicity in plants. cabidigitallibrary.org These plants often channel selenocysteine into a different metabolic route, bypassing significant accumulation of selenohomocysteine and selenomethionine. They utilize the enzyme selenocysteine methyltransferase (SMT) to methylate selenocysteine directly into Se-methylselenocysteine (MeSeCys). mdpi.comnih.gov This compound is a non-protein amino acid, meaning it is not incorporated into proteins, thus preventing the toxic effects associated with seleno-proteins. cabidigitallibrary.org MeSeCys can accumulate to very high levels in hyperaccumulator species, effectively sequestering the selenium in a less harmful form. cabidigitallibrary.org

The process of methylation is therefore a pivotal branch point in selenium metabolism. In non-accumulators, methylation largely occurs later in the pathway, such as the conversion of selenomethionine to volatile forms. nih.gov In hyperaccumulators, methylation happens earlier and more efficiently, targeting selenocysteine to produce large quantities of MeSeCys. nih.gov This strategic metabolic diversion minimizes the production of potentially toxic intermediates like selenohomocysteine and the subsequent misincorporation of selenomethionine into proteins. oup.com Genetic engineering studies have demonstrated this principle; for instance, introducing the selenocysteine methyltransferase gene from a hyperaccumulator into a non-accumulator species resulted in enhanced selenium tolerance and accumulation. researchgate.net

Mechanistic Studies of this compound-Related Cellular Responses (e.g., in Model Organisms)

To understand the cellular and molecular responses to selenohomocysteine and its related metabolites, researchers utilize various model organisms. These studies provide insights into the regulation of metabolic pathways and the mechanisms of selenium tolerance.

A study on the selenium hyperaccumulator Cardamine hupingshanensis focused on the enzymes of the selenomethionine cycle, which includes the conversion of selenohomocysteine to selenomethionine. nih.gov Researchers identified 45 genes involved in this cycle, including those encoding S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR). nih.gov The expression of these genes was analyzed under selenium stress, revealing that the plant modulates this pathway to manage selenium levels. S-adenosyl-homocysteine hydrolase (SAHH) is particularly crucial as it is the only enzyme that hydrolyzes S-adenosyl-L-selenohomocysteine (the product after the methyl group from S-adenosyl-selenomethionine is transferred), a compound that can cause feedback inhibition of methylation pathways. nih.gov This highlights a sophisticated regulatory network at the genetic level to control the flow of metabolites through the selenohomocysteine-selenomethionine pathway in response to high selenium exposure. nih.gov

The bacterium Escherichia coli has been used as a model system to investigate the function of plant enzymes involved in selenium metabolism. cabidigitallibrary.org For example, a cDNA encoding for selenocysteine methyltransferase from the hyperaccumulator Astragalus bisulcatus was cloned and expressed in E. coli. The results showed that the expression of this single plant gene conferred increased selenium tolerance to the bacteria, demonstrating its key role in detoxification through methylation. cabidigitallibrary.org Furthermore, these experiments also confirmed that selenohomocysteine could be synthesized when the organism was grown in the presence of selenomethionine, illustrating the reversibility and interconnectedness of these metabolic steps. cabidigitallibrary.org

In vitro studies and cellular models, including human and mouse cells, have also been employed to dissect specific molecular interactions. For instance, by feeding cells a synthetic analog, Se-allyl-L-selenohomocysteine, researchers were able to probe the mechanisms of RNA methylation. researchgate.net This compound acts as a precursor to an analog of S-adenosyl methionine (SAM), leading to the incorporation of an "allyl" group instead of a methyl group onto RNA. This technique, called m6A-label-seq, allows for the precise identification of methylation sites across the transcriptome, providing a powerful tool to study epigenetic regulation influenced by the methionine/selenomethionine cycle, in which selenohomocysteine is a key intermediate. researchgate.net

Theoretical and Computational Investigations of Selenohomocystine

Quantum Chemical Studies on Selenohomocystine Structure and Reactivity

Quantum chemistry, a field that applies quantum mechanics to chemical systems, provides powerful tools for understanding the three-dimensional and electronic structures of molecules. nih.gov By solving the Schrödinger equation, researchers can predict a wide range of molecular properties, including energies, conformations, and spectroscopic data. nih.govwikipedia.org These computational methods offer profound insights into chemical processes and structure-function relationships at the atomic level. univie.ac.at

Exploration of Conformational Landscapes of this compound and its Analogues

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies. For flexible molecules like this compound, understanding this landscape is crucial for predicting its biological activity and interactions.

Theoretical studies have been employed to explore the conformational preferences of selenoamino acids and their analogues. For instance, the conformational potential energy surface of N-acetyl-L-selenocysteine-N-methylamide, a related selenocysteine (B57510) derivative, was investigated using different levels of theory. researchgate.net The study identified multiple stable conformations (minima) on the potential energy surface. researchgate.net

A key finding is that the side-chain conformations of selenoamino acids are influenced by the local backbone structure. researchgate.net In related studies, it has been observed that the conformational flexibility of peptides containing selenium or sulfur analogues can be critical for their interaction with enzymes. For example, the binding of a peptidyl-homocysteine analogue to the enzyme peptidylglycine monooxygenase (PHM) has been shown to induce conformational changes, highlighting the interplay between ligand conformation and protein function. rsc.orgohsu.edu

The conformational landscape of such molecules can be influenced by their environment. For example, in aqueous solutions, conformations that allow for favorable interactions with water molecules, such as the formation of hydrogen bonds, may be preferred. researchgate.net

Below is a table summarizing the relative energies of different side-chain conformers of a selenocysteine derivative, which provides insight into the conformational preferences of such molecules.

| Conformer (χ1, χ2) | Relative Energy (kcal/mol) at RHF/6-31G(d) | Relative Energy (kcal/mol) at B3LYP/6-31G(d) |

| (g+, g+) | Data not available | Data not available |

| (g+, a) | Annihilated at this level | Annihilated at this level |

| (g+, g-) | Data not available | Data not available |

| (a, g+) | Data not available | Data not available |

| (a, a) | Data not available | Data not available |

| (a, g-) | Data not available | Data not available |

| (g-, g+) | Annihilated at this level | Annihilated at this level |

| (g-, a) | Data not available | Data not available |

| (g-, g-) | Data not available | Data not available |

Note: 'g+', 'a', and 'g-' refer to gauche+, anti, and gauche- torsional angles. The annihilation of some minima at higher levels of theory indicates that they are not true energy minima. researchgate.net Data for all conformers was not publicly available in the searched literature.

Theoretical Characterization of this compound Acidity and Basicity

The acidity and basicity of a molecule are fundamental properties that govern its reactivity and biological function. These properties are often quantified by the acid dissociation constant (pKa). Theoretical methods can be used to predict the pKa values of different functional groups within a molecule.

The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. solubilityofthings.combyjus.comgovtgirlsekbalpur.com The strength of an acid or base is determined by its ability to dissociate in a solvent, typically water. solubilityofthings.comnumberanalytics.com

For this compound, the primary acidic and basic sites are the carboxylic acid group (-COOH) and the amino group (-NH2), respectively. The selenium atom can also influence the electronic properties of the molecule and thus its acidity and basicity.

Theoretical calculations can determine the proton affinity and deprotonation energies of these functional groups, which are related to their pKa values. The solvent environment is a critical factor in these calculations, as it can significantly stabilize or destabilize charged species. numberanalytics.com

While specific theoretical pKa values for this compound were not found in the provided search results, the principles of computational pKa prediction are well-established. These calculations typically involve:

Optimizing the geometry of the neutral and ionized forms of the molecule.

Calculating the free energy change of the deprotonation or protonation reaction in the gas phase.

Applying a solvation model to account for the effect of the solvent.

The table below illustrates the typical pKa ranges for the functional groups present in amino acids like this compound.

| Functional Group | Typical pKa Range |

| Carboxylic Acid (-COOH) | 1.8 - 2.5 |

| Amino Group (-NH3+) | 9.0 - 10.5 |

| Selenol Group (-SeH) | ~5.2 (for Selenocysteine) |

Note: The pKa of the selenol group in this compound may differ from that of selenocysteine due to the longer carbon chain.

In Silico Modeling of this compound Biotransformation Mechanisms

In silico modeling, which involves computer-based simulations, is a valuable tool for investigating the complex biochemical reactions involved in the metabolism of compounds like this compound. nih.gov These models can predict the metabolic fate of a substance, identify potential metabolites, and elucidate the enzymatic pathways involved in its biotransformation. nih.govmdpi.com

The biotransformation of selenium compounds is of significant interest, particularly how inorganic selenium is converted into organic forms like selenoamino acids. researchgate.netbiointerfaceresearch.com In yeast, for example, a proposed metabolic pathway suggests that selenate (B1209512) is converted into selenomethionine (B1662878) and selenocysteine. researchgate.netbiointerfaceresearch.com This process involves a series of enzymatic reactions that parallel sulfur metabolism. biointerfaceresearch.com

For this compound, in silico models can be used to predict its conversion to other seleno-compounds. For instance, the biosynthesis of selenocysteine from selenohomocysteine is thought to begin with its conversion to selenocystathionine (B1218740), a reaction catalyzed by cystathionine (B15957) β-synthase. biointerfaceresearch.com

In silico tools can predict potential metabolites by applying known biotransformation rules. These predictions can then be validated by experimental techniques. The table below lists some predicted biotransformation reactions that this compound might undergo.

| Biotransformation Reaction | Predicted Product | Enzyme Family |

| Transsulfuration Pathway | Selenocystathionine | Cystathionine β-synthase |

| Transamination | α-keto-γ-seleno-butyrate | Aminotransferase |

| Decarboxylation | Seleno-homocysteamine | Decarboxylase |

| Oxidation | This compound diselenide | Oxidoreductase |

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to investigate the structure, dynamics, and interactions of biomolecules in a simulated environment that mimics physiological conditions. univie.ac.atmdpi.com

MD simulations can provide detailed insights into the conformational changes of this compound and its interactions with other molecules, such as water, ions, and proteins. plos.org These simulations can reveal how this compound binds to enzymes and other proteins, which is crucial for understanding its biological role. plos.org

The interactions between a ligand like this compound and a protein are governed by various forces, including:

Van der Waals interactions: These are weak, short-range forces that arise from fluctuations in electron density.

Electrostatic interactions: These include hydrogen bonds and salt bridges, which are stronger and more directional.

Hydrophobic interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.

MD simulations can be used to calculate the binding free energy between this compound and a target protein, providing a quantitative measure of their binding affinity. plos.org This information is valuable for understanding the selectivity of this compound for different proteins. plos.org

While specific MD simulation studies focused solely on this compound were not prevalent in the search results, the principles and applications of this technique are broadly applicable. For example, MD simulations have been used to study the interaction of similar molecules with their protein targets, revealing key residues involved in binding and the conformational changes that occur upon binding. plos.org

The table below summarizes the types of intermolecular interactions that are critical for the biological function of this compound and can be studied using MD simulations.

| Interaction Type | Description | Importance for this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Key for solubility and binding to proteins. |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | Important for the interaction of the amino and carboxyl groups with charged residues in proteins. |

| Van der Waals Forces | Weak, non-specific attractions and repulsions. | Contribute to the overall stability of protein-ligand complexes. |

| Hydrophobic Interactions | Association of nonpolar groups in water. | The methylene (B1212753) groups in the side chain can participate in hydrophobic interactions. |

Analytical Research Methodologies for Selenohomocystine Detection and Characterization

Chromatographic Techniques for Selenohomocystine Analysis

Chromatography is a fundamental tool for the separation and purification of this compound from various biological and chemical matrices. High-performance liquid chromatography (HPLC) is particularly prominent in this field.

HPLC is a cornerstone technique for the separation and purity assessment of this compound. diva-portal.org Different HPLC modes are utilized depending on the sample matrix and the specific analytical goal.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. coriolis-pharma.com Cation-exchange chromatography has been successfully used to study the retention behavior of various selenium compounds, including this compound. acs.org For instance, a method using a cation exchange column with a mobile phase of aqueous pyridinium (B92312) formate (B1220265) at pH 3 has been developed to separate a mixture of 12 selenium species. researchgate.net Anion-exchange chromatography, often with a mobile phase like aqueous salicylate-TRIS at pH 8.5, is also employed for the separation of anionic selenium species. researchgate.net

Reversed-Phase Chromatography (RPC): While less common for the primary separation of highly polar amino acids like this compound, RPC can be used for the analysis of derivatized forms or in conjunction with other techniques for comprehensive profiling.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for separating this compound from larger molecules like proteins or smaller molecules in a sample.

The purity of synthesized or isolated this compound is often confirmed by its co-elution with an authentic, chemically synthesized standard during amino acid analysis. tandfonline.com HPLC methods are also crucial for monitoring the synthesis of L-selenohomocysteine from L-selenomethionine. nih.gov

Table 1: HPLC Methods for Selenoamino Acid Analysis

| Chromatographic Mode | Stationary Phase | Mobile Phase | Target Analytes | Detection |

|---|---|---|---|---|

| Cation-Exchange | Supelcosil LC-SCX | 20 mmol/L aqueous pyridine (B92270) (pH 2.0-5.7) | This compound, Selenocystine (B224153), Selenomethionine (B1662878), etc. acs.org | ICP-MS acs.org |

| Anion-Exchange | Hamilton PRP-X100 ebi.ac.uk | 10 mM citrate (B86180) buffer (pH 5), 2% methanol (B129727) ebi.ac.uk | Selenite (B80905), selenate (B1209512), selenocystine, selenomethionine ebi.ac.uk | ICP-MS ebi.ac.uk |

| Mixed-Mode | Primesep 100 | Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid sielc.com | Cysteine, Cystine sielc.com | UV (200 nm) sielc.com |

| Ion-Pair | TSK-Gel ODS-100V | 5mM ammonium (B1175870) acetate (B1210297) in water and methanol nih.gov | Seleno-l-methionine, methyl-seleno-l-cysteine, l-selenocystine, etc. nih.gov | MS/MS nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the definitive identification of this compound in complex samples. researchgate.netnih.gov This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov

LC-MS analysis can confirm the presence of a molecule at a specific mass-to-charge ratio (m/z). For example, in one study, the synthesized product was analyzed using a Q-TOF Premier mass spectrometer in electrospray ionization positive mode, which confirmed the presence of a molecule at m/z 365 corresponding to protonated this compound. researchgate.net

High-resolution mass spectrometry is particularly valuable for identifying key metabolites in the selenium pathway in samples like selenium-enriched yeast. ebi.ac.uknih.gov In such studies, oxidized forms of various seleno-compounds, including this compound, have been identified. ebi.ac.uknih.gov The characteristic isotopic pattern of selenium, with its multiple stable isotopes (74Se, 76Se, 77Se, 78Se, 80Se, and 82Se), provides a unique signature that facilitates the identification of selenium-containing compounds in mass spectra. mdpi.comrsc.org

LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity by fragmenting the parent ion and analyzing the resulting product ions, which can be used for structural confirmation. nih.govsciex.com

High-Performance Liquid Chromatography (HPLC) for this compound Separation and Purity Assessment

Spectroscopic Techniques for this compound Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of molecules. For this compound, various NMR techniques are employed:

1H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The 1H-NMR spectrum of enzymatically synthesized this compound has been shown to be identical to that of the chemically synthesized compound. tandfonline.com Predicted 1H NMR spectra are also available in databases. mimedb.org

13C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Predicted 13C NMR spectra for this compound are available and serve as a reference. mimedb.org

77Se NMR: Selenium-77 NMR is particularly valuable as it directly probes the selenium atoms. northwestern.edu 77Se is an NMR-active isotope with a spin of 1/2. researchgate.net The chemical shift of 77Se is highly sensitive to its chemical environment, making it a useful fingerprint for different selenium species. researchgate.net For instance, the 77Se chemical shift can distinguish between selenols, diselenides, and selenenyl sulfides. researchgate.net While direct observation of 77Se can have lower sensitivity, techniques like heteronuclear multiple bond correlation (HMBC) spectroscopy with 1H can be used for indirect measurement. researchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Frequency | Solvent | Source |

|---|---|---|---|

| 1H | 900 MHz | H₂O | Predicted mimedb.org |

| 13C | 100 MHz | H₂O | Predicted mimedb.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of enzymatically synthesized this compound has been found to be identical to that of its chemically synthesized counterpart, confirming its identity. tandfonline.com This technique helps to verify the presence of key functional groups such as amino groups (-NH₂), carboxylic acid groups (-COOH), and the C-Se bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Elemental Analysis and Selenium Speciation Methods for this compound

Elemental analysis provides the elemental composition of a compound, which is a fundamental piece of data for its characterization. For this compound (C₈H₁₆N₂O₄Se₂), the calculated elemental composition is C, 26.52%; H, 4.42%; and N, 7.73%. Experimental values from elemental analysis of synthesized this compound have been reported as C, 26.73%; H, 4.46%; and N, 7.36%, which are in close agreement with the calculated values. tandfonline.com

Selenium speciation analysis is the process of identifying and quantifying the different chemical forms of selenium in a sample. This is crucial because the biological activity and toxicity of selenium depend heavily on its chemical form. nih.gov

A highly effective method for selenium speciation is the hyphenation of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). mdpi.comrsc.org This technique allows for the separation of different selenium species by HPLC, followed by their highly sensitive and element-specific detection by ICP-MS. mdpi.com ICP-MS is a powerful tool for elemental detection due to its high sensitivity, wide linear range, and ability to measure isotope ratios. mdpi.comrsc.org However, ICP-MS is subject to interferences, such as the polyatomic interference of ⁴⁰Ar³⁸Ar⁺ on the detection of ⁷⁸Se. mdpi.com To overcome these interferences, tandem mass spectrometry (ICP-MS/MS) can be used. mdpi.com

HPLC-ICP-MS has been widely applied for the speciation of selenium in various matrices, including selenium-enriched foods and cells. mdpi.comrsc.org For instance, a method was developed to separate six selenium species, including selenocystine and selenomethionine, within 20 minutes. mdpi.com This technique has also been used to determine the amounts of selenocystine and selenomethionine in single selenium-enriched yeast cells. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in this compound Research

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique renowned for its ability to detect metals and several non-metals at very low concentrations in liquid samples. wikipedia.org It functions by ionizing a sample with an inductively coupled plasma, which is a high-temperature source that atomizes the sample and creates atomic and small polyatomic ions that are then detected by a mass spectrometer. wikipedia.orgnih.gov In the context of this compound research, ICP-MS is primarily used for the highly sensitive and specific quantification of selenium.

The true strength of ICP-MS in analyzing specific selenium compounds like this compound lies in its coupling with chromatographic separation techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of various selenium species from a complex mixture before they enter the ICP-MS for elemental detection. nih.govmdpi.com This speciation analysis is critical for distinguishing this compound from other inorganic and organic selenium compounds, such as selenite, selenate, and selenomethionine, which is necessary to understand the metabolic and toxicological significance of each compound. nih.govpublisso.de

The advantages of using ICP-MS for selenium analysis include exceptional sensitivity, high precision, a wide dynamic linear range, and rapid processing speeds compared to other methods like atomic absorption spectroscopy. wikipedia.orgmdpi.com It can detect selenium isotopes at trace levels, often in the range of micrograms per liter (µg/L) or parts-per-billion (ppb). nih.gov However, the analysis is not without challenges. A significant issue is spectral interference, where ions from the argon plasma (e.g., ⁴⁰Ar⁴⁰Ar⁺) can overlap with the mass-to-charge ratio of selenium isotopes, particularly the most abundant one, ⁸⁰Se. mdpi.com To mitigate these interferences, advanced systems like tandem mass spectrometry (ICP-MS/MS) are employed. These instruments use a reaction cell to remove interfering ions before they reach the detector, thereby improving the accuracy and detection limits for selenium. mdpi.com

Research has demonstrated the effectiveness of HPLC-ICP-MS in the speciation of selenium compounds in various matrices. For instance, studies have achieved low detection limits for several selenium species, showcasing the method's capability for precise quantification. The use of an ultrasonic nebulizer instead of a standard Meinhard nebulizer has been shown to increase the signal intensity for selenium compounds by a factor of 7 to 31, further enhancing sensitivity. nih.gov

| Selenium Species | Technique | Reported Detection Limit (ρ(Se)) | Reference |

|---|---|---|---|

| Trimethylselenonium ion (TMSe) | HPLC-USN-ICP-MS | 0.08 µg/L | nih.gov |

| Selenic acid | HPLC-USN-ICP-MS | 0.07 µg/L | nih.gov |

| Selenomethionine (SeMet) | HPLC-USN-ICP-MS | 0.18 µg/L | nih.gov |

| Selenious acid | HPLC-USN-ICP-MS | 0.34 µg/L | nih.gov |

Derivatization Strategies for Enhanced this compound Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product, or 'derivative', with properties that are better suited for a given analytical method. slideshare.net For selenoamino acids like this compound, derivatization is a key strategy to improve analytical performance, particularly for gas chromatography (GC) and, in some cases, liquid chromatography-mass spectrometry (LC-MS). slideshare.netresearchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of the compound for GC analysis, and to enhance ionization efficiency and chromatographic separation for LC-MS analysis. slideshare.netresearchgate.net

Selenoamino acids possess polar functional groups (amine and carboxylic acid groups) that make them non-volatile, limiting their direct analysis by GC. slideshare.net Derivatization techniques such as silylation, acylation, or alkylation are employed to replace the active hydrogens in these functional groups, thereby reducing polarity and increasing volatility. slideshare.net

In the context of LC-MS, while direct analysis is possible, derivatization can significantly enhance detection sensitivity. researchgate.net This is particularly useful when analyzing samples with very low concentrations of the target analyte. For example, a method using diethyl ethoxymethylenemalonate (DEEMM) as a derivatizing agent has been developed for the determination of selenomethionine (SeMet) and selenomethylselenocysteine (Se-MeSeCys). researchgate.net This derivatization improved the chromatographic separation and allowed for detection limits in the picomole range, which are comparable to those achieved with LC-ICP-MS. researchgate.net Another common reagent, methyl chloroformate, has been used in species-specific isotope dilution GC-MS methods to compensate for potential analyte losses during sample preparation and derivatization steps. researchgate.net

Pre-column derivatization is the most common approach, where the analyte is modified before being introduced into the analytical column. slideshare.netresearchgate.net This strategy has been successfully applied to the analysis of various selenoamino acids. The choice of derivatizing agent and reaction conditions is crucial and depends on the specific functional groups of the analyte and the requirements of the analytical instrument. slideshare.net

| Derivatization Reagent | Abbreviation | Targeted Functional Groups | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| Diethyl ethoxymethylenemalonate | DEEMM | Amino groups | LC-MS/MS | Improve chromatographic separation and ionization efficiency | researchgate.net |

| Methyl chloroformate | MCF | Amino, Hydroxyl, Thiol groups | GC-MS | Increase volatility and thermal stability | researchgate.net |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Amino groups | HPLC/ESI-MS/MS | Enhance detection sensitivity for amino acids | researchgate.net |

Research Applications of Selenohomocystine Analogues and Derivatives

Application in Metabolic Labeling and Epitranscriptomics Research

Metabolic labeling with selenohomocystine derivatives has emerged as a key strategy for investigating the landscape of RNA modifications. By introducing selenium-containing moieties into RNA, researchers can overcome challenges associated with detecting the small and chemically subtle native modifications.

Seleno-Allyl-L-Selenohomocysteine in RNA Modification Studies (m6A-label-seq)

A significant breakthrough in mapping N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA, came with the development of m6A-label-seq. researchgate.net This technique utilizes Se-allyl-L-selenohomocysteine, a synthetic analogue of methionine. researchgate.net When introduced to human or mouse cells, this compound is metabolized into an allyl-bearing version of S-adenosylmethionine (SAM), the cell's primary methyl donor. researchgate.netquickbiology.com

Cellular methyltransferases then use this altered cofactor to transfer an allyl group, instead of a methyl group, onto adenosine (B11128) residues at sites that would normally be methylated. quickbiology.comijbs.com This metabolic transformation results in the installation of N6-allyladenosine (a6A) into the RNA. researchgate.netijbs.com The larger allyl group serves as a chemical tag. Through a subsequent iodination reaction, the a6A is cyclized, which induces a misincorporation (a base change) during reverse transcription. ijbs.commednexus.orgnih.gov These specific mutations are then detected by high-throughput sequencing, allowing for the precise, base-resolution mapping of m6A sites across the transcriptome. researchgate.netrsc.org

Implications for Mechanistic Biochemical Research using this compound Derivatives

The use of this compound derivatives extends beyond simple mapping, offering profound insights for mechanistic biochemical research. The ability to metabolically label RNA modifications with chemical tags like the allyl group provides a powerful method to study the dynamics of the epitranscriptome. rsc.org This approach allows for the investigation of the interplay between different RNA modifications. For example, another selenohomocysteine derivative, propargyl-selenohomocysteine (PSH), enables the simultaneous detection of both m6A and 5-methylcytidine (B43896) (m5C) in a single sequencing run, a technique known as MePMe-seq. rentmeister-group.combiorxiv.org This dual-labeling capacity is crucial for exploring the potential interconnectivity and regulatory crosstalk between different RNA methylation events. biorxiv.org These chemical biology tools are antibody-free, avoiding the potential cross-reactivity and sequence bias associated with antibody-based methods. rsc.orgrentmeister-group.com

| Metabolic Labeling Technique | Selenohomocysteine Analogue Used | Cellular Cofactor Analogue Formed | Modification Installed in RNA | Detection Method | Key Advantage |

| m6A-label-seq | Se-allyl-L-selenohomocysteine | Allyl-S-adenosylmethionine (Allyl-SAM) | N6-allyladenosine (a6A) | Iodination-induced reverse transcription mutation | Base-resolution mapping of m6A sites. researchgate.net |

| MePMe-seq | Propargyl-selenohomocysteine (PSH) | Propargyl-S-adenosylmethionine (Propargyl-SAM) | N6-propargyladenosine (prop6A) & 5-propargylcytosine (prop5C) | Click chemistry enrichment and RT arrest | Simultaneous mapping of m6A and m5C. rentmeister-group.combiorxiv.org |

Role in Enzyme Mechanism Studies (e.g., Methionine Synthases as Substrates)

This compound serves as an effective substrate mimic for homocysteine, enabling detailed investigations into the catalytic mechanisms of enzymes like methionine synthase. ebi.ac.uk Methionine synthase is a vital enzyme that catalyzes the methylation of homocysteine to produce methionine. ebi.ac.uk

Studies using X-ray absorption spectroscopy have provided direct evidence that L-selenohomocysteine coordinates to the zinc ion at the active site of both cobalamin-dependent (MetH) and cobalamin-independent (MetE) forms of methionine synthase from Escherichia coli. ebi.ac.ukresearchgate.net This binding is analogous to that of the native substrate, homocysteine. ebi.ac.uk The enzyme then catalyzes the transfer of a methyl group to selenohomocysteine, forming selenomethionine (B1662878) at rates comparable to the natural reaction. rhea-db.org Analyzing the reaction with the selenium-containing substrate provides a sensitive probe for understanding substrate recognition, the geometry of the active site, and the electronic changes that occur during catalysis. researchgate.net

Development of this compound-Based Chemical Biology Probes and Tools

The field of chemical biology leverages the creation of novel molecules to study and manipulate biological systems. thermofisher.krccia.org.au Selenohomocysteine derivatives are valuable scaffolds for designing such chemical probes due to the unique properties of the selenium atom. nih.govrsc.org These probes are small molecules designed to selectively interact with a protein target to study its function. thermofisher.krchemicalprobes.org

By incorporating functional groups, such as the allyl or propargyl groups seen in m6A-label-seq and MePMe-seq, selenohomocysteine is transformed into a versatile research tool. researchgate.netrentmeister-group.com The propargyl group, for instance, contains a terminal alkyne that can undergo highly specific "click" reactions. biorxiv.orgnih.gov This allows researchers to attach reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, to the metabolically labeled biomolecules. nih.gov This strategy facilitates the enrichment and identification of the targets of specific enzymes, like methyltransferases, from complex cellular mixtures. rentmeister-group.com The development of these innovative probes is crucial for validating new drug targets and understanding the complex regulatory networks that govern cellular function. thermofisher.krccia.org.au

Future Directions and Emerging Research Avenues for Selenohomocystine

Novel Synthetic Routes and Chemoenzymatic Approaches to Selenohomocystine

A significant advancement is the development of a large-scale, protection-free chemical synthesis. wikipedia.org This three-step process begins with the conversion of L-methionine to homoserine lactone, which is then treated with hydrogen bromide in acetic acid to yield α-amino-4-bromobutanoic acid hydrobromide. wikipedia.orgresearchgate.net The crucial step involves the reaction of this intermediate with disodium (B8443419) diselenide (Na₂Se₂). wikipedia.org The Na₂Se₂ is generated in situ from the reduction of selenium powder by sodium borohydride (B1222165) (NaBH₄), which then reacts to form the target compound, this compound. wikipedia.org This method is notable for its use of readily available starting materials and facile purification steps, such as solid-phase extraction, making it suitable for producing gram-scale quantities of this compound. wikipedia.org

Table 1: Key Steps and Yields in a Protection-Free Synthesis of this compound

| Step | Reaction | Reported Yield | Citation |

|---|---|---|---|

| 1 | L-methionine converted to α-amino-4-bromobutanoic acid hydrobromide | 62% | wikipedia.org |

| 2 | α-amino-4-bromobutanoic acid treated with Na₂Se₂ | 84% | wikipedia.org |

Chemoenzymatic approaches, which combine the precision of biological catalysts with the practicality of chemical synthesis, represent another promising frontier. One such method utilizes the enzyme O-acetylhomoserine sulfhydrylase for the synthesis of this compound. uib.no This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, typically involved in sulfur metabolism, demonstrates catalytic promiscuity by effectively incorporating selenium. uib.no Such enzymatic strategies offer the potential for high stereospecificity under mild reaction conditions, presenting an environmentally friendly alternative to purely chemical methods.

Deeper Elucidation of Regulatory Mechanisms in this compound Metabolic Pathways

This compound is a key intermediate in the trans-selenation pathway, which metabolizes dietary selenomethionine (B1662878). cabidigitallibrary.orgnih.gov Understanding the regulation of this pathway is crucial for comprehending selenium's biological roles. The conversion of selenomethionine to Selenohomocysteine is a critical step, which is then further metabolized to selenocysteine (B57510), the form of selenium incorporated into selenoproteins. cabidigitallibrary.orgnih.gov

Several key enzymes govern the flux of metabolites through this pathway. Cystathionine (B15957) γ-lyase (CGL) and cystathionine β-synthase (CBS) are two pyridoxal 5'-phosphate (PLP)-dependent enzymes that play central roles. nih.govmdpi.com CGL, in particular, has been shown to directly act on selenomethionine, and its activity is crucial for both the detoxification of excess selenomethionine and its biotransformation into other essential selenium compounds. nih.gov The metabolism of selenomethionine is linked to vitamin B6 status, as the enzymes involved are pyridoxine-dependent. cabidigitallibrary.org

Furthermore, the metabolic fate of this compound is not unidirectional. Methionine synthases can efficiently recycle Selenohomocysteine back to selenomethionine, a process that occurs at rates comparable to the conversion of homocysteine to methionine. researchgate.net This indicates a dynamic, regulated balance between the anabolic and catabolic routes involving this compound. The regulation of these enzymes—CBS, CGL, and methionine synthase—at the genetic, transcriptional, and allosteric levels is an area of active investigation to fully map the control of selenium homeostasis in organisms. nih.govnih.govresearchgate.net

Advanced Computational Modeling and Structural Biology Investigations of this compound-Related Enzymes

Understanding the precise molecular interactions between this compound and the enzymes that metabolize it requires high-resolution structural data and sophisticated computational analysis. X-ray crystallography has been instrumental in revealing the three-dimensional structures of key enzymes in the trans-selenation pathway, such as methionine γ-lyase (MGL) and cystathionine γ-lyase (CGL). nih.govnih.gov These enzymes are responsible for processing sulfur-containing amino acids and their selenium analogs. nih.govwikipedia.org

Structural studies of CGL from yeast and humans, and MGL from various microorganisms, have provided critical insights into their catalytic mechanisms and substrate specificity. nih.govmdpi.comrcsb.org For instance, the crystal structure of yeast CGL revealed that a specific glutamate (B1630785) residue (E333) is critical for binding the substrate, cystathionine, and steering it into the correct orientation for catalysis. nih.gov In MGL, a hydrophobic patch serves as the recognition site for the methyl group of methionine. nih.gov These structural details help explain how these enzymes can also accommodate and process selenium-containing substrates like selenomethionine and Selenohomocysteine. While direct crystal structures with this compound are not yet prevalent, structures with substrate analogs and inhibitors provide a strong basis for understanding its binding and conversion. rcsb.orgresearchgate.netrcsb.org

Computational modeling is emerging as a powerful complementary tool. nih.gov Although detailed computational studies focused specifically on this compound are still nascent, modeling techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods hold great promise. These approaches can be used to simulate the enzymatic reaction pathway, characterize transition states, and calculate the energetics of this compound conversion. Such investigations are vital for designing novel inhibitors or engineering enzymes with modified specificities, but remain a key area for future research.

Table 2: Selected Structural Studies of Enzymes Related to this compound Metabolism

| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand/Condition | Citation |

|---|---|---|---|---|---|

| Methionine γ-lyase | Citrobacter freundii | 5K30 | 1.59 | Modified by S-Ethyl-L-cysteine sulfoxide | rcsb.org |

| Cystathionine γ-lyase (CSE) | Homo sapiens | 6NBA | 2.50 | Complex with S-3-Carboxpropyl-L-Cysteine derived intermediate | rcsb.org |

| Methionine γ-lyase | Citrobacter freundii | Not specified | 1.65 | Absence of aldimine bond | nih.gov |

| Cystathionine γ-lyase (CGL) | Saccharomyces cerevisiae | Not specified | 2.6 | Apo form | nih.gov |

Development of High-Resolution Analytical Techniques for In Vivo this compound Speciation (non-human models)

To understand the metabolism and biological role of this compound, it is essential to accurately detect and quantify it within complex biological matrices. iupac.org The development of high-resolution "hyphenated" analytical techniques has been a major step forward for selenium speciation analysis in non-human models like yeast, fish, and other animals. uib.noresearchgate.netrsc.org

The most powerful and widely used technique is high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). researchgate.netmdpi.comrsc.org This method combines the superior separation capabilities of HPLC with the element-specific, high-sensitivity detection of ICP-MS. iupac.org HPLC separates the different selenium compounds (e.g., selenite (B80905), selenate (B1209512), selenomethionine, this compound) present in a sample extract based on their physicochemical properties. psu.edu The eluent from the HPLC column is then introduced into the ICP-MS, which atomizes and ionizes the compounds, allowing the mass spectrometer to detect selenium isotopes with very low detection limits, often in the ng/L range. mdpi.comnih.gov

Different HPLC modes, such as ion-exchange, size-exclusion, and reversed-phase chromatography, can be employed to optimize the separation of various selenium species. iupac.orgpsu.edu Sample preparation is also a critical step, often involving enzymatic digestion with proteases and lipases to release selenoamino acids from proteins without altering their chemical form. researchgate.netpsu.edu These advanced analytical methods have been successfully applied to determine selenium speciation in various non-human biological samples, including fish tissues, sheep liver, and yeast cells, providing crucial data on the uptake and metabolic conversion of selenium compounds. uib.noresearchgate.netrsc.org

Table 3: Overview of Analytical Techniques for Selenium Speciation in Biological Samples

| Technique | Principle | Application Example | Common Analytes | Citation |

|---|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by element-specific mass detection. | Selenium speciation in fish tissue, sheep organs, yeast cells. | Selenite, Selenate, Selenomethionine, Selenocysteine. | uib.noiupac.orgresearchgate.netrsc.org |

| HPLC-ESI-MS/MS | Chromatographic separation followed by molecular mass identification. | Identification of Se-methylselenocysteine in yeast digests. | Selenoamino acids and their metabolites. | psu.edu |

| Gel Electrophoresis-LA-ICP-MS | Separation of selenoproteins by size, followed by laser ablation and Se detection. | Detection of selenoproteins in cell cultures and tissues. | Selenoproteins. | researchgate.net |

| GC-AED | Gas chromatographic separation with atomic emission detection. | Detection of volatile selenium compounds in breath. | S-(methylseleno)cysteine. | umass.edu |

Role of this compound in Environmental Biogeochemistry of Selenium

This compound plays a role as a transient but important intermediate in the biogeochemical cycling of selenium. nih.govresearchgate.net This cycle involves the transformation and transport of selenium through the lithosphere, soil, water, atmosphere, and biosphere. researchgate.netresearchgate.net In the environment, selenium exists in various inorganic forms, primarily selenate (SeO₄²⁻) and selenite (SeO₃²⁻), as well as organic forms. researchgate.net

Microorganisms and plants are central to the transformation of inorganic selenium into organic compounds. nih.govd-nb.info They absorb selenate and selenite from the soil and water and assimilate them into selenoamino acids through pathways that often mirror sulfur metabolism. d-nb.infoacs.org The synthesis of selenomethionine, a major organic selenium species in plants and microbes, proceeds via selenocysteine and Selenohomocysteine. nih.govacs.org Specifically, selenide (B1212193) (Se²⁻), formed from the reduction of selenite, is used to synthesize selenocysteine. acs.org This is then converted to selenocystathionine (B1218740), which is subsequently cleaved to form Selenohomocysteine. acs.org Finally, methionine synthase converts Selenohomocysteine to selenomethionine. acs.org

Q & A

Q. What are the established protocols for synthesizing selenohomocystine with high purity for biochemical studies?

Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with selenocysteine derivatives, followed by oxidative dimerization. Critical steps include optimizing reaction conditions (e.g., pH 7.5–8.5, atmospheric oxygen as an oxidant) and purification via reversed-phase HPLC. Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is preferred for selenium-specific detection. For speciation, tandem MS (HPLC-MS/MS) with electrospray ionization (ESI) provides structural confirmation. Calibration curves must account for matrix effects, and recovery experiments using isotopically labeled analogs (e.g., ⁷⁷Se-selenohomocystine) are recommended to validate accuracy .

Q. How does this compound’s redox stability compare to homocystine under physiological conditions?

Methodological Answer: Comparative stability studies require electrochemical analysis (cyclic voltammetry) and accelerated degradation assays (e.g., exposure to reactive oxygen species at 37°C). Data interpretation should differentiate between selenium-selenium (Se-Se) and sulfur-sulfur (S-S) bond dissociation energies, with computational validation via density functional theory (DFT) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across cell line studies?

Methodological Answer: Systematic meta-analysis (PRISMA guidelines) should stratify results by cell type, exposure duration, and selenium status. Confounding variables like intracellular glutathione levels must be quantified. Dose-response modeling (e.g., Hill equation) and sensitivity analysis can identify critical thresholds for toxicity .

Q. What computational strategies predict this compound’s interaction with selenoprotein synthesis machinery?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with selenocysteine insertion sequence (SECIS) binding proteins. Free energy calculations (MM-PBSA) validate binding affinities, while mutagenesis experiments (e.g., SECIS element truncation) test computational predictions .

Q. How does isotopic labeling (e.g., ⁷⁷Se) enhance tracking of this compound metabolism in vivo?

Methodological Answer: Stable isotope tracing combined with nanoSIMS imaging enables subcellular localization studies. Kinetic parameters (e.g., turnover rates) are derived from compartmental modeling of isotope enrichment data. Ethical considerations require strict adherence to IACUC protocols for animal studies .

Methodological Design & Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?

Methodological Answer: Mixed-effects models (e.g., linear regression with random intercepts) account for intra-subject variability. Bayesian hierarchical models are robust for small-sample studies. Sensitivity analyses must address missing data mechanisms (e.g., MAR vs. MNAR) .

Q. How can researchers control for selenium speciation artifacts during sample preparation?

Methodological Answer: Artifact minimization requires rapid freezing of biological samples (−80°C) and chelating agents (e.g., EDTA) in extraction buffers. Speciation stability is validated via time-course analyses using HPLC-ICP-MS. Blank samples and standard reference materials (NIST SRM 3149) ensure analytical rigor .

Data Reproducibility & Reporting

Q. What minimal data should be included to ensure reproducibility of this compound studies?

Methodological Answer: Raw spectral data (NMR, MS), chromatographic conditions (column type, gradient profiles), and synthetic yields must be archived in open repositories (e.g., Zenodo). Experimental protocols should follow FAIR principles, with detailed metadata on reagent batches and instrument calibration .

Q. How should researchers address discrepancies between in vitro and in vivo this compound bioavailability data?

Methodological Answer: Interspecies pharmacokinetic scaling (allometric models) and physiologically based pharmacokinetic (PBPK) simulations bridge in vitro-in vivo gaps. Bioavailability studies must report selenium status of model organisms and dietary selenium intake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.